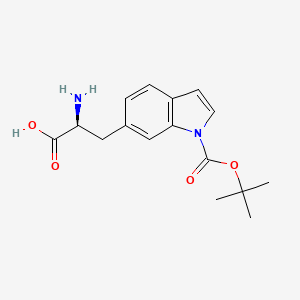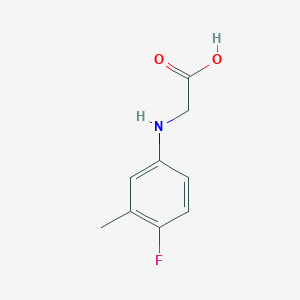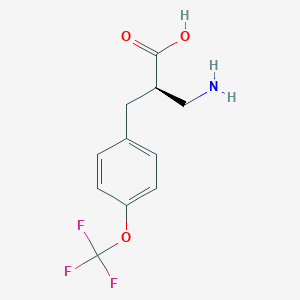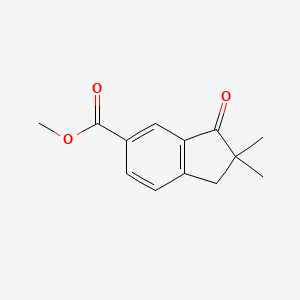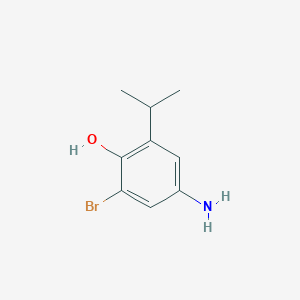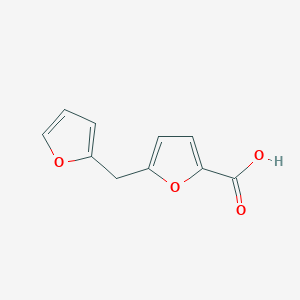
5-(Furan-2-ylmethyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Furan-2-ylmethyl)furan-2-carboxylic acid is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-ylmethyl)furan-2-carboxylic acid typically involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol. The reactions are often carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions, including reaction time, solvent, and substrate amounts, are optimized to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and ability to produce high yields under mild conditions. Additionally, the use of renewable resources such as biomass-derived furfural can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-ylmethyl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 5-formyl furan-2-carboxylic acid.
Reduction: Reduction reactions can convert the compound into different furan derivatives.
Substitution: The compound can participate in substitution reactions to form various substituted furans.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hypochlorite for oxidation, and various catalysts for reduction and substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various furan derivatives, such as 5-formyl furan-2-carboxylic acid and other substituted furans. These products can have significant applications in different fields .
Scientific Research Applications
5-(Furan-2-ylmethyl)furan-2-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Furan-2-ylmethyl)furan-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s furan rings can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: A simpler furan derivative with similar chemical properties.
Furan-2,5-dicarboxylic acid: Another furan derivative with two carboxylic acid groups, used in the production of bio-based plastics.
5-(Chloromethyl)furan-2-carboxylic acid: A chlorinated derivative with different reactivity and applications.
Uniqueness
5-(Furan-2-ylmethyl)furan-2-carboxylic acid is unique due to its dual furan rings and the specific positioning of its functional groups. This structure gives it distinct chemical properties and makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H8O4 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
5-(furan-2-ylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C10H8O4/c11-10(12)9-4-3-8(14-9)6-7-2-1-5-13-7/h1-5H,6H2,(H,11,12) |
InChI Key |
ZOKXRULIMRIEDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


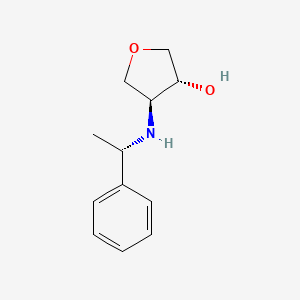
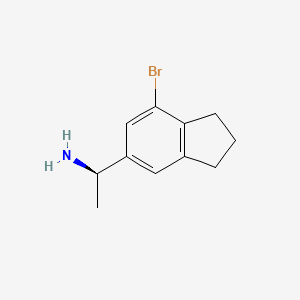
![2-Chloro-4-fluorodibenzo[b,d]furan](/img/structure/B12994635.png)
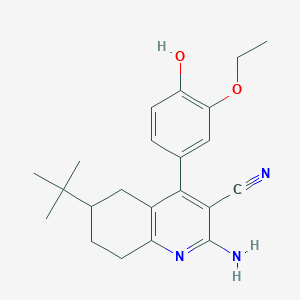
![7-Methyl-7-azaspiro[3.5]nonane-2-carboxylic acid hydrochloride](/img/structure/B12994655.png)
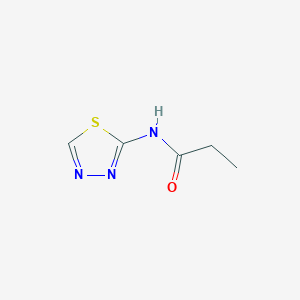
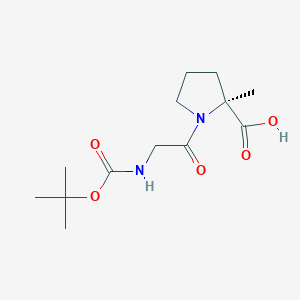
![8-Bromo-2-(tert-butyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B12994678.png)
![[2,4'-Bipyridine]-6-carbaldehyde](/img/structure/B12994691.png)
